

The Discovery and Origin of 7-O-Demethyl Rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *7-O-Demethyl rapamycin*

Cat. No.: B15560729

[Get Quote](#)

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first identified for its potent antifungal properties.^[1] Subsequent research revealed its significant immunosuppressive and anti-proliferative activities, leading to its clinical use in preventing organ transplant rejection and in certain cancer therapies.^{[2][3]} The primary mechanism of action for rapamycin and its derivatives is the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.^[3] **7-O-Demethyl rapamycin** is a key derivative and impurity of rapamycin, sharing its core structure and biological activities.^{[2][4]} This technical guide provides an in-depth exploration of the discovery, origin, and characterization of **7-O-Demethyl rapamycin** and its parent compound, rapamycin, tailored for researchers and professionals in drug development.

Discovery and Origin

Discovery of Rapamycin

The story of rapamycin began in 1964 with a Canadian medical expedition to Easter Island, known locally as Rapa Nui.^{[1][5]} A microbiologist named Georges Nógrády collected soil samples from the island.^[1] These samples were later provided to scientists at Ayerst Pharmaceuticals (now part of Pfizer).^[1] In 1975, researchers at Ayerst reported the isolation of a new antifungal compound from the bacterium *Streptomyces hygroscopicus* found in one of these soil samples.^[1] In homage to the island of its origin, the compound was named rapamycin.^[1] Initially characterized by its potent activity against fungi like *Candida albicans*, its

immunosuppressive properties were later discovered, paving the way for its development as a clinical therapeutic.[1][2]

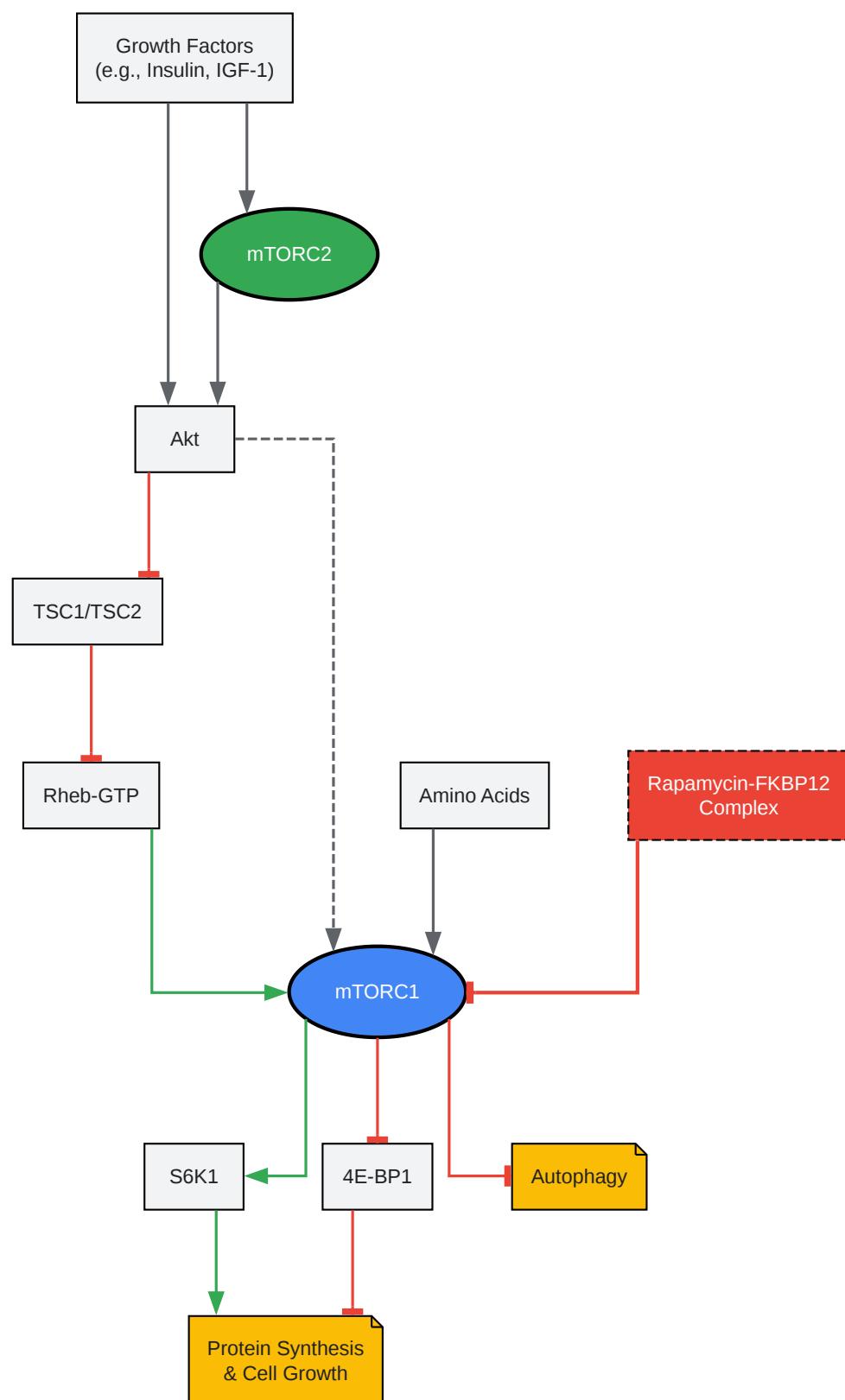
Origin of 7-O-Demethyl Rapamycin

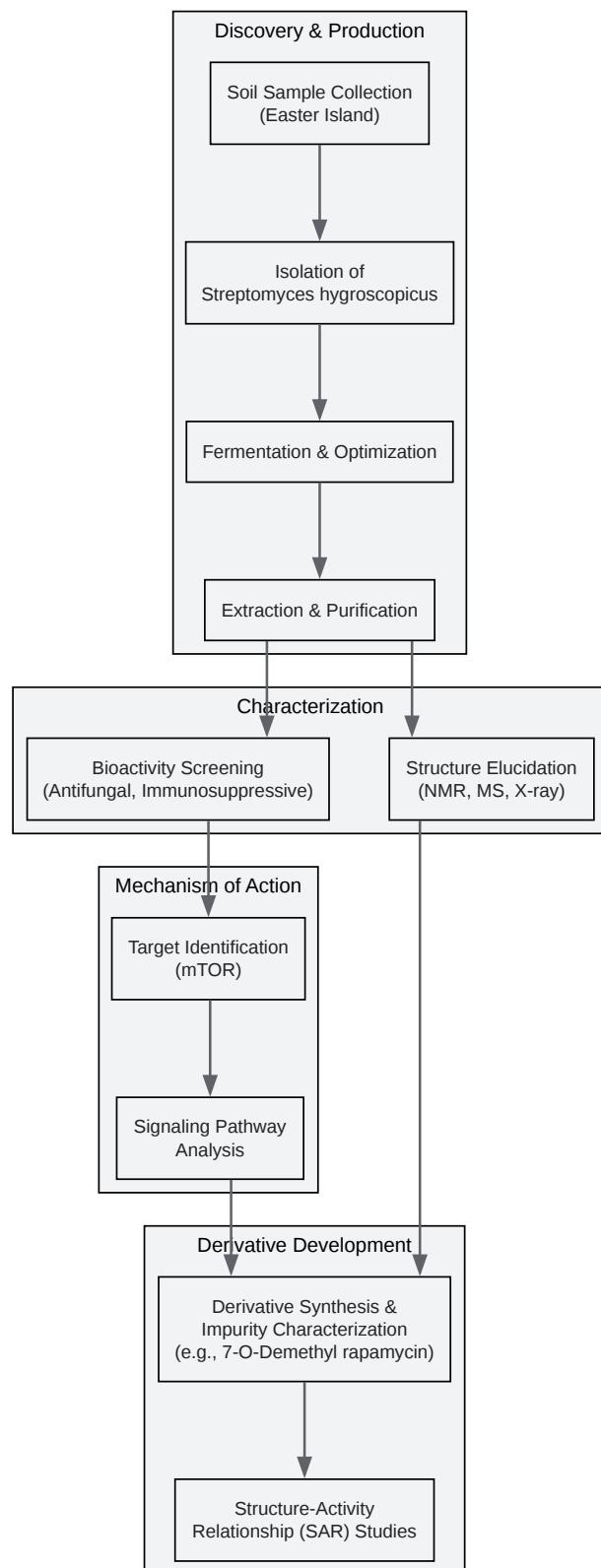
7-O-Demethyl rapamycin, also known as 7-O-Desmethyl Sirolimus or Novolimus, is primarily recognized as an impurity and derivative of rapamycin.[2] While it can be found in fermentation broths of rapamycin-producing organisms, a specific method for its directed production has also been developed. A patented method describes the use of *Actinoplanes* species for the preparation of 7-O-demethylated rapamycin through fermentation.[6] This process allows for the targeted biosynthesis of this derivative, providing a source of the material for research and as a reference standard for impurity analysis in rapamycin production.[6]

Biosynthesis and Chemical Properties

Rapamycin's complex macrocyclic structure is synthesized by a large, multifunctional enzyme system. The core of the molecule is assembled by a type I modular polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS) system.[7] The biosynthesis is initiated with a shikimate-derived starter unit, 4,5-dihydroxycyclohex-1-ene-carboxylic acid (DHCHC).[7] The linear polyketide chain is then elongated and subsequently condensed with L-pipecolate, an amino acid derived from L-lysine, before the macrocycle is closed.[7] A series of post-PKS tailoring steps, including oxidations and methylations, complete the synthesis of the final rapamycin molecule.[7]

Table 1: Chemical Properties of Rapamycin and **7-O-Demethyl Rapamycin**


Property	Rapamycin	7-O-Demethyl Rapamycin
Molecular Formula	C ₅₁ H ₇₉ NO ₁₃	C ₅₀ H ₇₇ NO ₁₃ [8]
Molecular Weight	914.17 g/mol	900.15 g/mol [8][9]
CAS Number	53123-88-9	151519-50-5[9]
Synonyms	Sirolimus, Rapamune	7-O-Desmethyl Sirolimus, Novolimus[2]


Mechanism of Action: The mTOR Signaling Pathway

Rapamycin and its derivatives exert their biological effects by inhibiting the mTOR signaling pathway.^[3] This pathway is a central regulator of cellular and organismal physiology, integrating signals from growth factors, nutrients, and cellular energy status.^[10] mTOR functions within two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).^[10]

Rapamycin's action is indirect; it first forms a high-affinity complex with the intracellular protein FK506-binding protein 12 (FKBP12).^{[2][11]} This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically and allosterically inhibiting the activity of mTORC1.^{[1][11]} mTORC1 is acutely sensitive to rapamycin, while mTORC2 is generally considered insensitive to acute rapamycin treatment, although it can be inhibited by chronic exposure in some cell types.^[3]

The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).^[3] This leads to the suppression of protein synthesis and cell growth, which underlies rapamycin's immunosuppressive and anti-proliferative effects.^[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation method of 7-O-demethylated rapamycin - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-O-Demethyl Rapamycin | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-O-Desmethyl Rapamycin - LKT Labs [bioscience.co.uk]
- 10. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Origin of 7-O-Demethyl Rapamycin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15560729#what-is-the-discovery-and-origin-of-7-o-demethyl-rapamycin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com